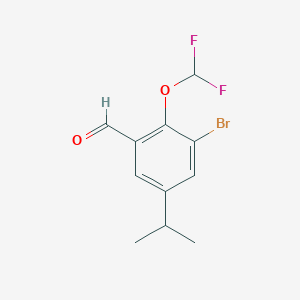

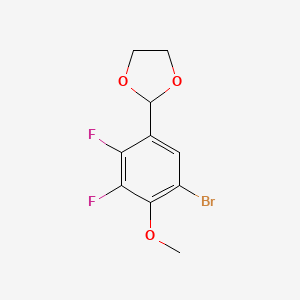

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid, or FTFB, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a building block for the synthesis of other compounds, and it has also been used in the study of biochemical and physiological processes. In

Scientific Research Applications

FTFB has a wide range of applications in scientific research. It has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. It has also been used in the synthesis of chiral compounds, which are important for the development of new drugs. Additionally, FTFB has been used in the synthesis of compounds that have potential applications in the fields of photochemistry and materials science.

Mechanism of Action

Target of Action

The primary targets of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid are G protein-coupled receptors (GPCRs) . GPCRs are a large family of cell surface receptors that respond to a variety of external signals and play a crucial role in many biological processes, including sensory perception, immune response, and neurotransmission .

Mode of Action

The trifluoromethyl and fluoride groups introduced by this compound improve the agonistic activity of GPCRs . The increased potency results from the halogen bonding interaction of the fluorinated groups and proteins . This interaction enhances the receptor’s response to its natural ligand or allows the compound to act as a ligand itself, triggering a cellular response .

Biochemical Pathways

GPCRs are known to activate various intracellular signaling cascades, including the cyclic AMP (cAMP) pathway, phosphatidylinositol pathway, and various protein kinase pathways .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by GPCRs. By acting as an agonist at these receptors, it could potentially influence processes such as neurotransmission, immune response, and sensory perception .

Advantages and Limitations for Lab Experiments

FTFB has a number of advantages when used in lab experiments. It is relatively easy to synthesize, and it can be used as a building block for the synthesis of other compounds. Additionally, it can be used in the study of biochemical and physiological processes, and it has been studied for its potential effects on the central nervous system. However, there are also some limitations to using FTFB in lab experiments. It is a relatively unstable compound, and it can be difficult to store and handle. Additionally, it can be toxic in high concentrations, and it can be difficult to measure its effects in living organisms.

Future Directions

FTFB has a wide range of potential future applications in scientific research. It can be used in the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase, and it can also be used in the study of biochemical and physiological processes. Additionally, FTFB has potential applications in the fields of photochemistry and materials science. In the future, FTFB could be used to develop new drugs and materials, and it could also be used to study the effects of environmental pollutants on biochemical and physiological processes.

Synthesis Methods

FTFB can be synthesized via a variety of methods, including direct fluorination of 2-formyl-4-trifluoromethylbenzoic acid, direct fluorination of 4-trifluoromethylbenzoic acid, and the reaction of 2-formylbenzoic acid with trifluoromethanesulfonic acid. The direct fluorination of 2-formyl-4-trifluoromethylbenzoic acid is the most commonly used method, and it involves the reaction of 2-formyl-4-trifluoromethylbenzoic acid with a fluorinating agent, such as N-fluorobenzenesulfonimide, in a solvent such as dichloromethane. The reaction produces FTFB in high yields.

Safety and Hazards

The safety data sheet for a similar compound, 2-Fluoro-4-(trifluoromethyl)benzoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

The trifluoromethyl and fluoride group introduced by 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid improve the agonistic activity of G protein-coupled receptors . The increased potency results from the halogen bonding interaction of the fluorinated groups and proteins .

Cellular Effects

It is known that the compound’s fluorinated groups can interact with proteins, potentially influencing cell function .

Molecular Mechanism

It is known that the compound’s fluorinated groups can form halogen bonds with proteins, potentially influencing their activity .

Temporal Effects in Laboratory Settings

It is known that the compound has a half-life of 769.3 hours (32.05 days) in a model river and 8513 hours (354.7 days) in a model lake .

properties

IUPAC Name |

2-fluoro-3-formyl-4-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4O3/c10-7-4(8(15)16)1-2-6(5(7)3-14)9(11,12)13/h1-3H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHTVWGFBFYXMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6293113.png)

![2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293116.png)

![8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293160.png)